molecular formula C11H16ClNO3 B1378652 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 1423032-15-8

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1378652
CAS No.: 1423032-15-8
M. Wt: 245.7 g/mol
InChI Key: CLIARHHGVZZQIY-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is also known by its IUPAC name, 2-(2-methoxybenzyl)-beta-alanine hydrochloride . This compound is a derivative of beta-alanine, featuring a methoxybenzyl group attached to the amino acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amino group can produce N-methyl derivatives .

Scientific Research Applications

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-Amino-2-methylpropanoic acid: Similar backbone but lacks the methoxybenzyl group.

    2,2-Dimethyl-3-aminopropanoic acid: Similar amino acid structure but with different substituents.

Uniqueness

3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability, specific reactivity, and potential biological activity .

Properties

IUPAC Name

2-(aminomethyl)-3-(2-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIARHHGVZZQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-15-8
Record name Benzenepropanoic acid, α-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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